molecular formula C6HClF3I B14769871 1-Chloro-2,3,4-trifluoro-5-iodobenzene

1-Chloro-2,3,4-trifluoro-5-iodobenzene

Cat. No.: B14769871
M. Wt: 292.42 g/mol
InChI Key: QBXBPLZHABCLLR-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4-trifluoro-5-iodobenzene is an organic compound with the molecular formula C6HClF3I It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the iodination of 1-chloro-2,3,4-trifluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions . The reaction typically requires refluxing the reactants to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques, but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Chloro-2,3,4-trifluoro-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,3,4-trifluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogens on the benzene ring can influence its reactivity and binding affinity to different substrates. The compound may act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles . Additionally, its unique electronic properties can affect its behavior in coupling reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-1-iodobenzene
  • 1-Bromo-2-chloro-3,4-difluorobenzene
  • 5-Chloro-1,3-difluoro-2-iodobenzene

Uniqueness: 1-Chloro-2,3,4-trifluoro-5-iodobenzene is unique due to the specific arrangement of halogens on the benzene ring. This arrangement can lead to distinct reactivity patterns and applications compared to other halogenated benzenes. For example, the presence of three fluorine atoms can enhance the compound’s stability and influence its electronic properties, making it suitable for specialized applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C6HClF3I

Molecular Weight

292.42 g/mol

IUPAC Name

1-chloro-2,3,4-trifluoro-5-iodobenzene

InChI

InChI=1S/C6HClF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H

InChI Key

QBXBPLZHABCLLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)Cl

Origin of Product

United States

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